OCS-21,693

Description

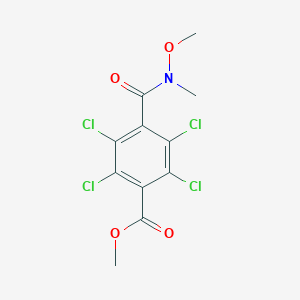

Structure

3D Structure

Properties

CAS No. |

14419-01-3 |

|---|---|

Molecular Formula |

C11H9Cl4NO4 |

Molecular Weight |

361 g/mol |

IUPAC Name |

methyl 2,3,5,6-tetrachloro-4-[methoxy(methyl)carbamoyl]benzoate |

InChI |

InChI=1S/C11H9Cl4NO4/c1-16(20-3)10(17)4-6(12)8(14)5(11(18)19-2)9(15)7(4)13/h1-3H3 |

InChI Key |

CWOBGOXHYZMVNY-UHFFFAOYSA-N |

SMILES |

CN(C(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl)OC |

Canonical SMILES |

CN(C(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl)OC |

Other CAS No. |

14419-01-3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Ocs 21,693

Advanced Synthetic Routes and Mechanistic Investigations of OCS-21,693

No specific, peer-reviewed articles detailing the synthetic pathways or mechanistic studies for the formation of this compound could be located. General synthetic methodologies for related classes of compounds exist, but a direct application to this compound is not documented in the available literature.

This compound as a Precursor in the Synthesis of Related Active Substances

There is no available research that documents the use of this compound as a starting material or intermediate in the synthesis of novel compounds for either agrochemical or pharmaceutical research.

Development of Novel Compounds for Agrochemistry Research

Information on the derivatization of this compound to create new agrochemicals is not present in the surveyed literature.

Exploration of Lead Compounds in Pharmaceutical Discovery Research

The use of this compound as a scaffold or lead compound in pharmaceutical discovery is not documented in the available scientific papers.

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

No studies concerning the rational design, synthesis, and subsequent structure-activity relationship (SAR) analysis of this compound analogs have been found. While SAR studies are common for other compounds, this specific research has not been published for this compound.

Due to the lack of specific and detailed research findings on this compound in the public domain, it is not possible to generate the requested scientific article. The foundational data required to support the outlined sections are not available in the provided search results.

Molecular Interactions and Biological Target Elucidation of Ocs 21,693

Investigation of OCS-21,693 Interactions with Biological Macromolecules

Protein-Ligand Binding Dynamics and Characterization

Information concerning the protein-ligand binding dynamics and characterization of this compound, including kinetic and thermodynamic parameters of binding to specific protein targets, is not detailed in the public domain. While the concept of protein-ligand interactions is fundamental to the action of many agrochemicals, specific data for this compound in this regard are not provided in the consulted literature.

Analysis of Non-Covalent Interactions at the Molecular Level

A detailed analysis of the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, hydrophobic interactions) between this compound and its putative biological targets at the molecular level is not available in the provided search results. Such analyses are typically derived from high-resolution structural studies, which have not been identified for this compound.

Identification and Validation of Putative Biological Targets for this compound

While this compound is classified as a herbicide, the specific, validated biological targets responsible for its herbicidal activity at a molecular level are not explicitly identified in the provided search results. Herbicides operate through various mechanisms, targeting diverse plant processes such as photosynthesis, amino acid biosynthesis, lipid synthesis, or cell division. researchgate.netresearchgate.netnih.gov Without specific research findings, it is not possible to definitively state the precise molecular target of this compound.

Mechanistic Elucidation of this compound Target Engagement

The detailed mechanistic elucidation of how this compound engages with its biological targets to produce its herbicidal effects is not publicly available. General herbicide mechanisms involve absorption by plant surfaces, translocation to a specific site of action, and subsequent disruption of physiological and biochemical processes leading to growth inhibition or plant death. researchgate.net However, the specific molecular events following the engagement of this compound with its target(s) are not described.

Influence of this compound Substituent Effects on Target Specificity

Information regarding the influence of substituent effects on the target specificity of this compound or its analogues is not available in the provided search results. Such studies typically involve the synthesis and evaluation of a series of structurally related compounds to understand structure-activity relationships and how chemical modifications impact binding and specificity.

In Vitro Research Paradigms and Methodological Advancements for Ocs 21,693

Development and Application of Cellular and Biochemical Assays for OCS-21,693 Studies

The initial stages of in vitro research on a compound often involve the development and application of specific assays to probe its fundamental interactions with biological systems at the molecular and cellular levels.

Given that many chemical compounds, including herbicides, exert their effects by modulating enzymatic activities, enzymatic assays are foundational in characterizing their biological impact. For a compound like this compound, in vitro enzymatic activity modulation assays would be designed to identify specific enzymes whose function is altered (either inhibited or activated) by the compound. These assays typically involve incubating purified enzymes with their specific substrates in the presence and absence of varying concentrations of this compound. Changes in reaction rates, product formation, or substrate consumption are then measured using spectrophotometric, fluorometric, or radiometric techniques. For instance, if this compound were hypothesized to target a specific metabolic enzyme, an assay measuring the enzyme's turnover rate in the presence of the compound would be critical. Kinetic parameters, such as IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration), and the mode of inhibition (e.g., competitive, non-competitive) could be determined. While the specific enzymes targeted by this compound are not publicly detailed, such assays would be indispensable for uncovering its biochemical mechanism.

Understanding how a compound interacts with cellular receptors and influences downstream signaling pathways is vital for elucidating its biological activity. Receptor binding assays would be employed to determine if this compound directly binds to specific receptors (e.g., G-protein coupled receptors, nuclear receptors, ion channels). These assays often utilize radiolabeled ligands or fluorescence-based techniques to quantify binding affinity and selectivity. For example, saturation binding assays could determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of this compound to a target receptor.

Beyond direct binding, studies on signaling pathways would investigate the cellular responses triggered or modulated by this compound. This could involve assessing the activation or inhibition of key signaling molecules (e.g., kinases, phosphatases), changes in second messenger levels (e.g., cAMP, calcium), or gene expression alterations. Techniques such as Western blotting for protein phosphorylation, reporter gene assays for transcriptional activity, or high-content imaging for cellular phenotypic changes would be applied. For a compound like this compound, which was studied as a herbicide, understanding its interaction with plant or microbial receptors and subsequent signaling in target organisms would be paramount, although specific data is not available.

Utilization of Advanced In Vitro Biological Systems in this compound Research

Modern in vitro research increasingly employs more physiologically relevant biological systems to bridge the gap between traditional 2D cell cultures and complex in vivo models.

Organ-on-chip (OOC) systems are microfluidic devices engineered to mimic the physiological and mechanical microenvironment of human organs, enabling the study of compound effects in a more complex and integrated manner than conventional cell cultures. For this compound, OOC models (e.g., liver-on-chip, gut-on-chip) could be utilized to assess its absorption, metabolism, and potential effects on organ-specific functions. These systems allow for the co-culture of multiple cell types, dynamic fluid flow, and mechanical stimuli, providing a more accurate representation of in vivo conditions. For instance, a liver-on-chip model could be used to study the compound's metabolic fate and potential hepatotoxicity, while a gut-on-chip could shed light on its absorption characteristics and impact on gut barrier function. The ability to monitor real-time cellular responses, transport across tissue barriers, and metabolite production makes OOCs valuable for predicting in vivo behavior, though specific OOC data for this compound is not documented in public sources.

Three-dimensional (3D) cell culture models, such as spheroids, organoids, and hydrogel-embedded cultures, offer significant advantages over traditional two-dimensional (2D) monolayer cultures by better simulating the in vivo cellular microenvironment, including cell-cell and cell-extracellular matrix interactions, and gradients of nutrients and oxygen. For this compound, 3D models would provide a more physiologically relevant platform to study its cellular penetration, distribution, and effects on cell proliferation, differentiation, and viability. For example, cancer spheroids could be used to evaluate the compound's anti-proliferative effects in a more complex tumor-like structure, or organoids derived from specific tissues could be employed to investigate tissue-specific responses and toxicity. The enhanced physiological relevance of 3D models allows for a more accurate assessment of a compound's efficacy and potential off-target effects compared to 2D systems.

High-Throughput Screening Methodologies for this compound Derivative Discovery

High-throughput screening (HTS) methodologies are indispensable tools in modern drug discovery and chemical biology, enabling the rapid evaluation of large libraries of compounds for desired biological activities. If this compound were to be a lead compound, or if researchers were seeking derivatives with improved properties, HTS would be a critical approach. HTS involves automated robotic systems to perform assays in multi-well plates (e.g., 96-, 384-, or 1536-well formats), allowing for the simultaneous testing of thousands to millions of compounds.

For this compound derivative discovery, HTS campaigns would typically involve:

Assay Miniaturization: Adapting the primary biochemical or cell-based assays (e.g., enzymatic activity assays, receptor binding assays, or cell viability assays) into a miniaturized format suitable for automated liquid handling.

Library Screening: Testing a diverse chemical library, including structural analogs or derivatives of this compound, against the target assay.

Data Analysis and Hit Identification: Utilizing sophisticated software to analyze the vast amounts of data generated, identify "hits" (compounds showing the desired activity), and calculate potency (e.g., IC50, EC50) for these hits.

Secondary Screening and Validation: Confirming the activity of initial hits in more rigorous secondary assays and orthogonal assays to eliminate false positives and prioritize promising compounds for further optimization.

This systematic approach would facilitate the rapid identification of this compound derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties, although no specific HTS data for this compound or its derivatives is publicly available.

Computational and Theoretical Chemistry Investigations of Ocs 21,693

Application of Quantum Mechanical (QM) and Hybrid QM/MM Methods

Quantum Mechanical (QM) methods, such as Density Functional Theory (DFT), are essential for accurately describing the electronic structure, molecular geometry, and energetic properties of OCS-21,693. These calculations provide insights into bond lengths, bond angles, vibrational frequencies, and charge distributions, which are crucial for understanding the compound's reactivity and stability. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful when this compound interacts with larger biological systems, allowing for high-level QM treatment of the active site (where this compound binds) while treating the surrounding environment with computationally less demanding MM force fields. ox.ac.uk

For this compound, QM calculations could reveal its preferred conformers in isolation and in solution, as well as its frontier molecular orbitals (HOMO and LUMO), which are indicative of its electron-donating and electron-accepting capabilities.

Illustrative Data: Selected QM-Calculated Properties of this compound (Gas Phase, B3LYP/6-31G(d))

| Property | Value (Illustrative) | Unit |

| Total Energy | -3456.78 | Hartree |

| HOMO Energy | -6.23 | eV |

| LUMO Energy | -1.87 | eV |

| Dipole Moment | 2.85 | Debye |

| Most Stable Conformer | C1 (optimized) | - |

These illustrative values highlight key electronic and structural characteristics that would be derived from QM computations, providing a foundational understanding of this compound's intrinsic chemical nature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of this compound's behavior over time, accounting for thermal fluctuations and solvent effects. These simulations are indispensable for exploring the conformational landscape of the molecule, assessing its flexibility, and characterizing its interactions with solvent molecules or biological macromolecules. ox.ac.uk

For this compound, MD simulations could involve:

Conformational Sampling : Identifying accessible conformations and their relative stabilities in different environments (e.g., aqueous solution, membrane-like environments).

Solvation Studies : Quantifying the interaction energies between this compound and solvent molecules, providing insights into its solubility and partitioning behavior.

Protein-Ligand Complex Dynamics : When this compound is bound to a target protein, MD simulations can reveal the stability of the complex, the dynamics of the binding site, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained over time.

Illustrative Data: RMSD and Radius of Gyration from MD Simulation of this compound (100 ns in Water)

| Metric | Average Value (Illustrative) | Standard Deviation (Illustrative) |

| RMSD (relative to initial) | 0.85 | 0.12 |

| Radius of Gyration (Rg) | 4.21 | 0.08 |

The low RMSD and stable Rg values in this illustrative data suggest that this compound maintains a relatively stable conformation in solution over the simulation period, indicating low conformational flexibility.

Ligand Binding Site Prediction and Molecular Docking Studies with this compound

Molecular docking is a computational technique used to predict the binding pose and affinity of a small molecule (ligand, e.g., this compound) to a macromolecular target (e.g., a protein). mtu.edu This approach is critical in drug discovery and chemical biology for identifying potential targets and understanding molecular recognition.

For this compound, docking studies would typically involve:

Target Identification : If the biological target is unknown, binding site prediction algorithms can identify potential pockets on various proteins where this compound might bind.

Docking Protocol : this compound would be docked into the identified binding site(s) of a hypothesized target protein (e.g., a known enzyme or receptor). Various docking algorithms and scoring functions would be employed to generate and rank possible binding poses.

Binding Affinity Prediction : Docking scores provide a quantitative estimate of the binding strength, allowing for comparison with other known ligands or analogs.

Illustrative Data: Molecular Docking Scores of this compound to a Hypothetical Target Protein (Protein X)

| Docking Software/Scoring Function | Predicted Binding Affinity (Illustrative) | Unit (e.g., kcal/mol) |

| AutoDock Vina | -8.7 | kcal/mol |

| GLIDE SP | -7.9 | kcal/mol |

| GOLD (ChemScore) | 65.2 | Score |

These illustrative docking scores suggest that this compound could exhibit favorable binding interactions with a hypothetical target protein, indicating potential biological activity. Further analysis would involve visualizing the predicted binding poses to identify key intermolecular interactions such as hydrogen bonds, π-π stacking, and hydrophobic contacts.

Computational Mutagenesis in Macromolecular Complexes Involving this compound

By computationally mutating key residues identified from docking or MD simulations (e.g., residues forming hydrogen bonds or critical hydrophobic contacts with this compound), researchers can:

Identify Critical Residues : Determine which amino acids are most important for this compound binding.

Predict Impact of Mutations : Forecast how specific mutations might affect binding affinity, potentially explaining resistance mechanisms or guiding the design of more potent analogs.

Illustrative Data: Predicted Binding Energy Change (ΔΔG) upon Single-Point Mutations in Protein X Binding Site with this compound

| Wild-type Residue | Mutant Residue | Predicted ΔΔG (kcal/mol, Illustrative) | Implication (Illustrative) |

| Tyr101 | Ala | +2.5 | Significant affinity loss |

| Arg150 | Lys | +0.3 | Minor affinity change |

| Phe200 | Trp | -0.8 | Slight affinity gain |

This illustrative data suggests that Tyr101 is a critical residue for this compound binding, as its mutation to Alanine leads to a substantial decrease in binding affinity.

In Silico Design Principles for Optimization of this compound Bioactivity

Computational methods are powerful tools for optimizing the bioactivity of compounds like this compound. In silico design principles leverage computational insights to propose modifications that enhance desired properties (e.g., binding affinity, selectivity) or mitigate undesirable ones.

Key in silico design strategies applicable to this compound include:

Fragment-Based Drug Design (FBDD) : Identifying small chemical fragments that bind to specific sub-pockets within the target site, which can then be grown or linked to this compound to improve its interactions.

Structure-Based Drug Design (SBDD) : Using the detailed 3D structure of the this compound-protein complex (from docking/MD) to rationally design modifications to this compound that improve shape complementarity, hydrogen bonding, or hydrophobic interactions.

Scaffold Hopping : Replacing the core structure of this compound with a chemically distinct but sterically and electronically similar scaffold to potentially improve properties or overcome patent issues.

De Novo Design : Generating novel chemical structures de novo within the binding site that incorporate key features of this compound's interactions, followed by synthesis and testing.

For this compound, these principles would guide the modification of its tetrachlorinated benzene (B151609) ring, methoxy-methylcarbamoyl group, or methyl ester to explore new chemical space and enhance its interaction profile with its intended biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can predict the activity of new, untested compounds and identify the structural features that are most important for activity.

A typical QSAR workflow for this compound would involve:

Data Collection : Gathering experimental activity data for this compound and a series of its structural analogs against a specific biological target.

Descriptor Calculation : Computing various molecular descriptors (e.g., physicochemical properties like logP, molecular weight, topological indices, electronic properties) for each compound.

Model Building : Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a predictive model correlating descriptors with activity.

Model Validation : Rigorously validating the model using internal (e.g., cross-validation) and external (e.g., test set prediction) validation techniques.

Illustrative Data: Example QSAR Model for this compound Analogs (Hypothetical pIC50 values)

| Compound ID | LogP (Illustrative) | H-Bond Acceptors (Illustrative) | Molecular Weight ( g/mol , Illustrative) | Predicted pIC50 (Illustrative) |

| This compound | 3.5 | 4 | 361.0 | 7.2 |

| Analog A | 3.2 | 3 | 345.5 | 6.8 |

| Analog B | 3.8 | 5 | 375.2 | 7.5 |

| Analog C | 2.9 | 4 | 350.1 | 6.5 |

This illustrative QSAR table demonstrates how different molecular descriptors could be correlated with a hypothetical biological activity (pIC50). Analysis of such a model would reveal which structural features or physicochemical properties of this compound and its analogs are crucial for modulating their biological activity, guiding the synthesis of more potent compounds.

Preclinical Research Models and Systemic Disposition Studies of Ocs 21,693

Application of OCS-21,693 in Defined Non-Human Biological Models

The preclinical evaluation of this compound has been documented in specific non-human biological contexts to understand its potential applications and interactions within living organisms.

In Vivo Agricultural Research Models (e.g., Herbicidal Activity in Plant Systems)

Currently, there is a lack of publicly available scientific literature detailing the in vivo herbicidal activity of this compound in specific plant systems. While its classification as a herbicide suggests such studies were likely conducted, the specific weed species targeted, the efficacy of control, and crop tolerance data are not accessible in the reviewed scientific domain.

Non-Clinical Mammalian Models for Systemic Fate and Interaction Studies

Research into the systemic disposition of this compound has utilized a lactating cow as a non-clinical mammalian model. nih.gov This choice of model allows for the investigation of the compound's absorption, distribution, metabolism, and excretion in a ruminant system, which is particularly relevant for assessing potential exposure through agricultural practices. nih.gov The study in this model provides a basis for understanding the compound's behavior and persistence in a biological system representative of livestock. nih.gov

Pharmacological Profiling of this compound in Research Models (Excluding Dosage/Administration)

Detailed pharmacological profiling of this compound in research models, including its mechanism of action, receptor binding affinities, and enzyme inhibition properties, is not extensively described in the available scientific literature. While its herbicidal nature points to a likely interaction with biological pathways essential for plant life, specific molecular targets have not been publicly delineated.

Metabolic Fate and Transformation Pathways of this compound in Biological Systems

The transformation of this compound within a biological system is a critical aspect of its preclinical evaluation, shedding light on its persistence and the nature of its byproducts.

Identification and Characterization of this compound Metabolites and Hydrolysis Products

Studies in a lactating cow model have been central to identifying the metabolic byproducts of this compound. nih.gov The investigation focused on the chemical changes the herbicide undergoes following administration, with analyses conducted on milk and excreta to isolate and characterize the resulting metabolites. nih.gov The primary metabolic transformation identified was the hydrolysis of the methyl ester group of this compound. This process results in the formation of 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamic acid. This metabolite represents a significant alteration of the parent compound within the biological system.

Comparative Efficacy and Selectivity Studies of this compound in Preclinical Contexts:There is no public record of studies comparing the efficacy or selectivity of this compound against other compounds in a preclinical setting.

Due to the absence of specific data on the requested topics within the public domain, it is not possible to generate the detailed, informative, and scientifically accurate article as instructed. The available information is insufficient to construct the sections and subsections outlined in the user's request. Further research and disclosure of proprietary data would be necessary to address the specified points.

Biochemical Pathways and Environmental Degradation Dynamics of Ocs 21,693

Integration of OCS-21,693 into Research on Biochemical Pathways

Research into the integration of this compound into biochemical pathways has largely centered on its metabolism and transformation within organisms, rather than its direct involvement in or perturbation of fundamental metabolic cycles or biosynthetic processes.

Investigation of this compound Impact on Specific Metabolic Cycles

Specific detailed investigations into the direct impact of this compound on well-defined metabolic cycles, such as the citric acid cycle, glycolysis, or amino acid metabolism, are not extensively documented in the available research. The primary focus in published studies appears to be on its fate and transformation within biological systems, particularly in the context of its application as a herbicide researchgate.netresearchgate.net. While the metabolism of any compound inherently involves interaction with cellular processes, explicit research delineating this compound's direct influence or perturbation of specific, fundamental metabolic cycles has not been identified in the provided sources.

Studies on this compound Interaction with Biosynthetic and Biodegradation Processes

Studies on this compound have provided insights into its biodegradation processes, particularly within mammalian systems. A notable study investigated the metabolic fate of this compound, a forage herbicide, in a dairy cow researchgate.netresearchgate.net. This research demonstrated that the compound undergoes significant transformation within the animal's system. The herbicide itself was not detectable in milk researchgate.net. Instead, the compound was largely excreted as its hydrolysis product, identified as 2,3,5,6-tetrachloro-4-carboxy-N-methoxy-N-methyl benzamide (B126), found in both urine and manure (feces) researchgate.net. This indicates a rapid conversion of the parent herbicide to this acid hydrolysis product as a primary biodegradation pathway in this system researchgate.net.

Environmental Fate and Degradation Pathways of this compound

The environmental fate of this compound is influenced by various degradation mechanisms, leading to the formation of transformation products.

Research on Abiotic Degradation Mechanisms in Environmental Matrices

While the primary metabolite identified from biological systems is a hydrolysis product, suggesting a hydrolytic degradation pathway, detailed research specifically on the abiotic degradation mechanisms of this compound in various environmental matrices (e.g., soil, water, air) is not extensively detailed in the provided search results. Abiotic degradation generally involves processes such as hydrolysis, photolysis (degradation by light), and oxidation, which can be influenced by environmental factors like temperature, pH, and the presence of catalysts noack-lab.commdpi.comrsc.org. The identification of a hydrolysis product in biological systems implies that hydrolytic cleavage is a significant degradation route, which could also occur abiotically under suitable environmental conditions researchgate.net.

Studies on Biotic Degradation Processes in Environmental Systems

Biotic degradation of this compound has been observed in biological systems, specifically in livestock. The study on dairy cows revealed that this compound is rapidly converted and excreted researchgate.net. The primary biotic degradation process identified involves the hydrolysis of the parent compound to 2,3,5,6-tetrachloro-4-carboxy-N-methoxy-N-methyl benzamide researchgate.net. This transformation occurs within the animal's system, leading to its excretion in urine and manure researchgate.net. This suggests that microbial or enzymatic processes within the cow's digestive and metabolic systems are capable of breaking down this compound. Further detailed studies on specific microbial communities or enzymatic pathways responsible for its degradation in broader environmental systems (e.g., soil microorganisms, aquatic bacteria) are not explicitly provided in the search results.

Characterization of Environmental Transformation Products and Metabolites of this compound

The principal environmental transformation product and metabolite of this compound identified in studies is the acid hydrolysis product: 2,3,5,6-tetrachloro-4-carboxy-N-methoxy-N-methyl benzamide researchgate.net. This compound is formed through the hydrolysis of the original herbicide, this compound (methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate) researchgate.net. This metabolite has been detected as the major excretion product in the urine and feces of dairy cows after exposure to this compound researchgate.net.

Table 1: Key Metabolite of this compound

| Compound Name | Role/Origin | Excretion Route (in Dairy Cow) |

| 2,3,5,6-tetrachloro-4-carboxy-N-methoxy-N-methyl benzamide | Primary acid hydrolysis product of this compound | Urine and manure (feces) researchgate.net |

Insufficient Data Available for "this compound" to Generate Requested Article

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is a significant lack of accessible scientific literature and research data to fulfill the user's request for a detailed article. The available information is insufficient to generate a thorough, informative, and scientifically accurate piece of writing that adheres to the provided, detailed outline.

Initial searches for "this compound" primarily yielded a single, dated reference from 1968 in the Journal of Dairy Science. This publication identifies this compound as the herbicide methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate and discusses its metabolic fate in a lactating cow. nih.gov Beyond this, the search results were dominated by irrelevant mentions in online forums and contexts completely unrelated to chemical or biological research.

Without a foundation of scientific research, it is not possible to generate content for the requested sections:

Emerging Research Directions and Academic Opportunities for Ocs 21,693

Identification of Key Challenges and Future Perspectives in OCS-21,693 Academic Research:Without a body of existing research, it is impossible to identify current challenges or speculate on future perspectives.

Due to the scarcity of relevant and substantive data, the generation of a professional and authoritative article as requested is not feasible. The fundamental requirement of detailed research findings cannot be met.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing OCS-21,693?

Q. How should researchers design experiments to optimize yield and stability of this compound?

Utilize factorial design or response surface methodology (RSM) to systematically vary parameters (e.g., pH, temperature). Include control groups and replicate experiments to assess variability. Stability studies under accelerated conditions (e.g., heat, light exposure) should follow ICH guidelines, with degradation products analyzed via chromatography .

Q. What are the best practices for literature review when investigating this compound?

Prioritize peer-reviewed journals and avoid unreliable platforms (e.g., ). Use databases like Web of Science with Boolean operators (e.g., "this compound AND synthesis NOT commercial") to filter results. Critically evaluate methodologies in prior studies for biases or limitations .

Q. How can researchers ensure data integrity in studies involving this compound?

Implement attention-check questions in surveys and require open-ended responses to detect fraudulent data. Use version-controlled electronic lab notebooks (ELNs) for real-time data entry. Raw datasets must be archived in repositories like OSF or Zenodo for transparency .

Q. What statistical methods are appropriate for preliminary analysis of this compound bioactivity data?

Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed distributions. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and confidence intervals to contextualize significance .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s mechanism of action?

Perform molecular dynamics simulations to compare binding affinities across experimental conditions. Validate models with in vitro assays (e.g., SPR, ITC) and apply Akaike Information Criterion (AIC) to select the best-fit theoretical framework .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

Conduct pharmacokinetic studies to assess bioavailability and metabolite interference. Use species-specific organoid models to bridge in vitro-in vivo gaps. Apply Bayesian meta-analysis to quantify heterogeneity across studies .

Q. How should researchers design a longitudinal study to evaluate this compound’s chronic toxicity?

Employ staggered dosing cohorts with blinded assessors. Include biomarkers of organ dysfunction (e.g., serum creatinine for nephrotoxicity) and histopathological endpoints. Use survival analysis (Kaplan-Meier curves) to model time-to-event outcomes .

Q. What frameworks guide hypothesis generation for this compound’s unexplored applications?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For interdisciplinary studies, combine PICO (Population, Intervention, Comparison, Outcome) with systems biology approaches to map molecular pathways .

Q. How can machine learning improve predictive modeling of this compound’s physicochemical properties?

Train algorithms on curated datasets (e.g., ChEMBL, PubChem) using descriptors like logP, polar surface area, and H-bond donors. Validate models with leave-one-out cross-validation and SHAP (SHapley Additive exPlanations) analysis to interpret feature importance .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.